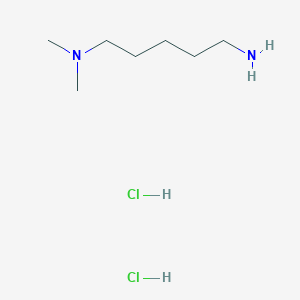
methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of “cis-4-Hydroxy-L-proline” involves a lengthy synthetic sequence, use of complex and expensive reagents, and tedious purification procedures .Chemical Reactions Analysis
Amines, which this compound appears to contain, are known to undergo a variety of chemical reactions. They can form alkyl or aryl derivatives, undergo silylation reactions, form acyl derivatives, and participate in reactions of addition to carbon-hetero multiple bonds .Mecanismo De Acción
Meclizine hydrochloride acts as an antihistamine and anticholinergic, which means it blocks the action of the neurotransmitters histamine and acetylcholine. Histamine and acetylcholine are both involved in the body’s response to motion sickness and vertigo, and blocking their action helps to reduce symptoms. Additionally, methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride acts as an anti-emetic, which means it reduces the feeling of nausea.
Biochemical and Physiological Effects
Meclizine hydrochloride has several biochemical and physiological effects on the body. It acts as an antihistamine, blocking the action of histamine, which helps to reduce symptoms of motion sickness and vertigo. Additionally, this compound hydrochloride acts as an anticholinergic, blocking the action of acetylcholine. This helps to reduce nausea and vomiting associated with motion sickness and vertigo. Meclizine hydrochloride also acts as an anti-emetic, which helps to reduce the feeling of nausea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride in laboratory experiments include its low cost, easy availability, and low toxicity. Additionally, this compound hydrochloride is a relatively stable compound, making it suitable for experiments involving long-term storage. However, this compound hydrochloride has several potential side effects, including drowsiness, dry mouth, and dizziness. Additionally, this compound hydrochloride is not suitable for use in experiments involving pregnant or nursing animals.
Direcciones Futuras
For research involving methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride include further studies of its potential applications in the treatment of motion sickness, vertigo, and other balance disorders. Additionally, this compound hydrochloride could be studied for its potential applications in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy. Additionally, further research could be conducted on the biochemical and physiological effects of this compound hydrochloride, as well as its potential side effects. Finally, further research could be conducted on the development of novel methods for synthesizing this compound hydrochloride.
Métodos De Síntesis
Meclizine hydrochloride is synthesized from pyridoxine. Pyridoxine is reacted with formaldehyde to produce the Schiff base, which is then reduced with sodium borohydride to give the desired product. The product is then reacted with hydrochloric acid to give methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride. The synthesis of this compound hydrochloride is illustrated in the following reaction scheme.
Aplicaciones Científicas De Investigación
Meclizine hydrochloride has been studied for its potential applications in the treatment of motion sickness, vertigo, and other balance disorders. It has been used in clinical trials to treat motion sickness in both humans and animals, and has been found to be effective in reducing symptoms. Additionally, methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride hydrochloride has been studied for its potential applications in the treatment of nausea and vomiting associated with chemotherapy and radiation therapy.
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include protection of the amine group, formation of the carbamoyl group, and esterification of the carboxylic acid group with methanol. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the product.", "Starting Materials": [ "L-aspartic acid", "Methanol", "Di-tert-butyl dicarbonate", "Triethylamine", "Sodium bicarbonate", "Ammonium chloride", "Hydrochloric acid" ], "Reaction": [ "Protection of the amine group by reacting L-aspartic acid with di-tert-butyl dicarbonate and triethylamine", "Formation of the carbamoyl group by reacting the protected amino acid with ammonium chloride and sodium bicarbonate", "Esterification of the carboxylic acid group with methanol using a catalyst such as sulfuric acid", "Addition of hydrochloric acid to form the hydrochloride salt of the product" ] } | |
Número CAS |
257288-44-1 |
Fórmula molecular |
C6H13ClN2O3 |
Peso molecular |
196.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



